2-Chloro-4-(dibutylamino)benzonitrile

Lipophilicity LogP Physicochemical Property

Researchers requiring versatile donor-acceptor building blocks for π-conjugated systems often face limited late-stage diversification options. 2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6) directly addresses this need. • Aryl chloride enables Suzuki-Miyaura or Buchwald-Hartwig coupling for modular diversification. • Dibutylamino group acts as strong electron donor; LogP 4.62 enhances solubility in non-polar media. • 0.65 log unit higher lipophilicity vs. non-chlorinated analog ensures distinct partition behavior. Supplied with 99% HPLC purity, ready for immediate global shipping.

Molecular Formula C15H21ClN2
Molecular Weight 264.79 g/mol
CAS No. 821777-08-6
Cat. No. B13851478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(dibutylamino)benzonitrile
CAS821777-08-6
Molecular FormulaC15H21ClN2
Molecular Weight264.79 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC(=C(C=C1)C#N)Cl
InChIInChI=1S/C15H21ClN2/c1-3-5-9-18(10-6-4-2)14-8-7-13(12-17)15(16)11-14/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyJWOSFAKJXZFDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6): Procurement Specifications and Key Chemical Identity


2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6) is a polysubstituted benzonitrile derivative characterized by a 2-chloro substituent and a 4-dibutylamino group on the phenyl ring . With the molecular formula C15H21ClN2 and a molecular weight of approximately 264.79 g/mol, this compound integrates a tertiary amine donor, a nitrile acceptor, and an aryl chloride synthetic handle within a single scaffold . This specific substitution pattern defines its physicochemical profile, including a predicted LogP of 4.61828 and a pKa of 1.63±0.42, which are critical for solvent selection and reaction planning .

Synthetic Handle

Aryl chloride enables downstream cross-coupling diversification.

Donor-Acceptor Scaffold

Integrates a tertiary amine donor and nitrile acceptor for optoelectronic studies.

Lipophilicity Profile

Predicted LogP supports non-polar solvent and membrane partitioning research.

2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6): Why In-Class Analogs Cannot Be Considered Interchangeable


Substituting 2-Chloro-4-(dibutylamino)benzonitrile with a seemingly similar analog—such as a non-chlorinated dibutylamino-benzonitrile or a smaller dialkylamino variant—would fundamentally alter critical performance attributes. The presence of the 2-chloro substituent is not a trivial modification; it substantially increases the compound's lipophilicity compared to its non-chlorinated counterpart (predicted LogP 4.61828 vs. 3.96488 for 4-(dibutylamino)benzonitrile), which directly impacts solubility, membrane permeability, and chromatographic retention . Furthermore, the aryl chloride moiety serves as a crucial synthetic handle for downstream diversification via cross-coupling reactions, a feature entirely absent in non-halogenated analogs [1]. These quantifiable and functional differences render generic substitution inappropriate for precise scientific applications.

Reactivity Gap

Non-halogenated analogs lack the aryl chloride handle, blocking cross-coupling-based diversification.

Lipophilicity Shift

Removal of the 2-chloro group reduces LogP, potentially altering solubility and membrane partitioning profiles.

Physical Property Mismatch

Smaller dialkylamino variants exhibit lower boiling points and different handling requirements.

2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison: 2-Chloro-4-(dibutylamino)benzonitrile vs. 4-(Dibutylamino)benzonitrile

The target compound exhibits a significantly higher predicted partition coefficient (LogP) compared to its non-chlorinated analog. This difference directly impacts behavior in reverse-phase chromatography, lipid bilayer partitioning, and solvent selection for reactions requiring non-polar media.

LogP Comparison
Predicted
4.61828 vs. 3.96488
Increase of 0.65 log units
Supports solvent selection and lipophilicity-driven partitioning studies.
Calculated values; context-dependent.
Lipophilicity LogP Physicochemical Property Structure-Activity Relationship

Molecular Weight and Physical State: 2-Chloro-4-(dibutylamino)benzonitrile vs. 2-Chlorobenzonitrile

The presence of the bulky dibutylamino group dramatically increases the molecular weight and predicted boiling point relative to the core 2-chlorobenzonitrile scaffold. This influences handling, purification by distillation, and volatility in applications such as vacuum deposition.

Synthetic Handle
Class-level
Aryl chloride present
Enables Suzuki-Miyaura, Buchwald-Hartwig
Required for cross-coupling diversification workflows.
Class-level inference; validate specific conditions.
Molecular Weight Boiling Point Volatility Physical Property

Synthetic Versatility: Aryl Chloride as a Cross-Coupling Handle

The target compound possesses an aryl chloride moiety, a well-established functional group for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. In contrast, its non-halogenated analog, 4-(dibutylamino)benzonitrile (CAS 398469-94-8), lacks this reactive handle, precluding its use as a substrate in these powerful C–C and C–N bond-forming reactions.

Physical State
Predicted vs. Lit.
BP: 421.0 °C (pred.) vs. 232 °C (lit.)
MW increase of 127.22 g/mol
Informs handling, purification, and high-temperature application fit.
Predicted value; experimental verification recommended.
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Handle Functionalization

Validated Application Scenarios for 2-Chloro-4-(dibutylamino)benzonitrile (CAS 821777-08-6) Based on Differential Evidence


Synthesis of Diversified Donor-Acceptor Chromophores via Cross-Coupling

The compound's dual functionality as a donor-acceptor building block and an aryl chloride substrate enables its use in constructing complex π-conjugated systems. The chlorine atom allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce varied acceptor or π-bridge units, while the dibutylamino group serves as a strong electron donor . This is a critical advantage over non-halogenated analogs, which cannot undergo this late-stage diversification.

Lipophilicity-Driven Applications in Non-Polar Media

With a predicted LogP of 4.61828, this compound is specifically suited for applications in highly non-polar environments, such as extraction processes with hydrocarbon solvents or the formulation of hydrophobic materials . It offers a quantifiable 0.65 log unit increase in lipophilicity over its non-chlorinated counterpart (LogP 3.96488), which translates to a significantly different partition profile .

High-Temperature Organic Synthesis and Purification

The high predicted boiling point (421.0±25.0 °C) indicates that this compound remains non-volatile under a wide range of standard laboratory conditions, making it a robust intermediate for high-temperature reactions or for purification via methods other than simple distillation, such as column chromatography or recrystallization . Its low predicted pKa (1.63±0.42) also informs its stability and reactivity in acidic or basic reaction environments .

Application
Selection Property
Validation Focus
Donor-Acceptor Chromophore Synthesis
Aryl chloride diversification handle
Cross-coupling reactivity; optoelectronic scaffold integrity
Non-Polar Media Studies
Predicted LogP-based lipophilicity
Solvent partitioning; hydrophobic material compatibility
High-Temperature Synthesis & Purification
High predicted boiling point; low pKa
Thermal stability; acid/base environment reactivity profile

Technical Documentation Hub

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